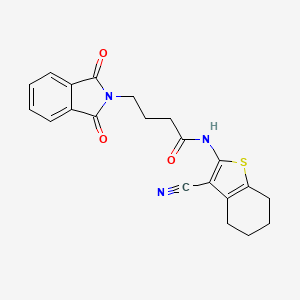

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a synthetic organic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a butanamide side chain at position 2.

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c22-12-16-13-6-3-4-9-17(13)28-19(16)23-18(25)10-5-11-24-20(26)14-7-1-2-8-15(14)21(24)27/h1-2,7-8H,3-6,9-11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJVIFNJZCZVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a synthetic compound with potential therapeutic applications due to its biological activity. This article reviews the compound's biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The compound has a complex structure characterized by a benzothiophene core and an isoindole moiety. Its molecular formula is C20H18N4O2S, with a molecular weight of approximately 378.45 g/mol.

Research indicates that this compound acts primarily as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) pathway. The compound has shown selective inhibition of JNK2 and JNK3 kinases, which are implicated in various cellular processes including inflammation and apoptosis.

Key Findings:

- Inhibition Potency : The compound exhibits a pIC50 value of 6.7 for JNK3 and 6.5 for JNK2, indicating significant potency as a kinase inhibitor .

- Selectivity : It demonstrates selectivity against other MAPK family members such as JNK1 and p38α .

Biological Activity

The biological activity of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide has been evaluated through various assays:

Anti-inflammatory Activity

In silico studies suggest that the compound may function as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Docking studies revealed strong binding affinities to the enzyme's active site .

Table 1: Binding Affinities and Inhibition Constants

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Ki Inhibition Constant |

|---|---|---|---|

| N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide | 5-LOX | -9.0 | 243.23 nM |

| Celecoxib | COX-2 | -12.3 | 12.23 nM |

| Reference Compound | COX-2 | -8.5 | 807.43 nM |

Study 1: JNK Inhibition

A study conducted by Angell et al. demonstrated that compounds similar to N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide effectively inhibited JNK kinases in cellular models. The study highlighted the unique binding mode of these compounds within the ATP-binding site of JNK3 .

Study 2: Inflammation Models

In another investigation focusing on inflammatory models in vitro, the compound exhibited a dose-dependent reduction in pro-inflammatory cytokine production when tested against lipopolysaccharide-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide exhibit promising anticancer properties. For instance, derivatives of benzothiophene have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| A549 | 20 | Cell cycle arrest | |

| HeLa | 12 | Caspase activation |

Pharmacology

2.1 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In a study involving transgenic mice models of Alzheimer's disease, administration of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide resulted in significant improvements in cognitive function as measured by maze tests and reduced amyloid plaque accumulation.

Biochemical Applications

3.1 Enzyme Inhibition

This compound has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit certain kinases that are crucial for cancer cell proliferation.

Table 2: Enzyme Inhibition Studies

Comparison with Similar Compounds

4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide (CAS 422526-52-1)

- Key Differences : Replaces the 1,3-dioxoisoindol-2-yl group with a chlorine atom.

- Molecular Weight : 306.79 g/mol (C₁₃H₁₅ClN₂OS) vs. ~425 g/mol (estimated for the target compound).

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]butanamide (CAS 354539-48-3)

- Key Differences : Substitutes the 1,3-dioxoisoindol-2-yl group with a pyrimidinylsulfanyl moiety.

- Impact : The pyrimidine ring introduces hydrogen-bonding capabilities, which may improve interactions with enzymatic active sites (e.g., kinases) compared to the dioxoisoindole group .

Functional Group Modifications in the Amide Side Chain

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide (CAS 1164465-01-3)

- Key Differences: Replaces the butanamide linker with an acetamide group and introduces a thiazolidinone ring.

- Impact: The thiazolidinone enhances conformational rigidity and may improve selectivity for cysteine protease targets .

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide (CAS 112349-82-3)

- Key Differences : Retains the 1,3-dioxoisoindol-2-yl group but replaces the benzothiophene core with a 4-ethoxyphenyl group.

- Impact : The ethoxyphenyl group likely reduces lipophilicity, altering pharmacokinetic properties such as membrane permeability .

Pharmacological and Physicochemical Comparisons

Structural and Computational Insights

- Ring Puckering Analysis: The tetrahydrobenzothiophene core’s conformation is critical for target binding. Cremer and Pople’s puckering coordinates (as implemented in software like OLEX2 ) predict a non-planar ring structure, enhancing van der Waals interactions .

- Electrostatic Potential: The 1,3-dioxoisoindol-2-yl group’s electron-deficient aromatic system may facilitate π-π stacking with kinase ATP-binding domains, a feature absent in chloro or pyrimidinyl analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxoisoindol-2-yl)butanamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzothiophene and isoindole derivatives. For example, similar compounds (e.g., 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives) are synthesized via condensation reactions using benzoylisothiocyanate in 1,4-dioxane under controlled conditions . Key intermediates include functionalized benzothiophene cores and isoindole-1,3-dione moieties, which are coupled using amide bond formation strategies. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzothiophene and isoindole substructures. Key markers include:

- ¹H NMR : Resonances for the tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm) and isoindole aromatic protons (δ 7.5–8.2 ppm).

- ¹³C NMR : Peaks for the cyano group (δ ~115 ppm) and carbonyl groups (δ ~165–175 ppm).

Mass spectrometry (MS) is used to confirm molecular weight, with ESI-MS typically showing [M+H]⁺ or [M+Na]⁺ ions .

Q. What solvent systems and purification methods are recommended for isolating this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions due to the compound’s limited solubility in non-polar media. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is standard. Centrifugation or filtration isolates solid products .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling from milligram to gram quantities?

- Methodological Answer : Yield optimization requires:

- Temperature Control : Maintaining reflux conditions (e.g., 80–100°C) for amide coupling steps.

- Catalyst Use : Employing coupling agents like HATU or EDCI for efficient amide bond formation.

- Inert Atmosphere : Using nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., cyano groups).

Pilot-scale trials (1–5 g) should include iterative adjustments to solvent volumes and reaction times .

Q. How should contradictions in spectral or biological activity data be resolved?

- Methodological Answer : Contradictions often arise from:

- Stereochemical Variations : Use chiral HPLC or X-ray crystallography to confirm stereochemistry.

- Impurity Interference : Re-purify the compound and re-analyze via high-resolution MS or 2D NMR (e.g., COSY, HSQC).

For biological data inconsistencies, validate assays with positive/negative controls and replicate experiments under standardized conditions (e.g., pH, temperature) .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

- Methodological Answer : Density Functional Theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies) of the cyano and isoindole groups. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets (e.g., enzymes). MD simulations assess stability in aqueous or lipid environments .

Experimental Design & Theoretical Frameworks

Q. How can researchers design experiments to study the environmental fate of this compound?

- Methodological Answer : Follow ecotoxicological frameworks (e.g., OECD guidelines) to assess:

- Biodegradation : Use soil/water microcosms with LC-MS/MS quantification.

- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and measure tissue concentrations.

Experimental variables include pH, temperature, and microbial activity .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : SAR analysis integrates:

- Pharmacophore Modeling : Identify critical moieties (e.g., cyano group for hydrogen bonding).

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity.

Pair with QSAR models using descriptors like logP, molar refractivity, and topological polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.